N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a trifluoromethylphenyl group and a substituted propyl chain containing hydroxyl and methoxy moieties. This compound is structurally distinct due to its polar functional groups (hydroxyl, methoxy) and the electron-withdrawing trifluoromethyl group, which may enhance binding affinity to biological targets or improve metabolic stability.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO4S/c1-12(18,9-21-2)8-17-22(19,20)7-10-3-5-11(6-4-10)13(14,15)16/h3-6,17-18H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDWELLUSAWBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps:
Formation of the Trifluoromethylphenyl Intermediate:
Attachment of the Methanesulfonamide Group: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide derivative.
Addition of the Hydroxy and Methoxy Groups:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methanesulfonamide group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of this compound in exhibiting antimicrobial properties. For instance, derivatives with similar structures have shown significant activity against Mycobacterium tuberculosis and other pathogens. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl group can enhance antimicrobial efficacy, suggesting that N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide may also possess similar properties when optimized .
Anticancer Properties
The compound's structural characteristics position it as a candidate for anticancer drug development. Research involving related compounds has demonstrated cytotoxic effects against various cancer cell lines, including those associated with cervical cancer (M-HeLa). The selectivity index (SI) for these compounds indicates a promising therapeutic window, suggesting that this compound could be further investigated for its potential in targeted cancer therapies .
Case Study 1: Antimicrobial Efficacy
A study focusing on the synthesis and evaluation of derivatives of sulfonamides found that compounds with trifluoromethyl groups displayed enhanced activity against resistant strains of bacteria. This suggests that this compound could be effective in treating infections caused by resistant pathogens, warranting further exploration in clinical settings .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that structurally similar compounds exhibited potent cytotoxicity against M-HeLa cells, with IC50 values significantly lower than those of conventional chemotherapeutics like Sorafenib. This highlights the potential of this compound as a novel agent in oncology, particularly for cancers exhibiting resistance to standard treatments .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on sulfonamide core modifications and substituent variations. Below is a comparative analysis using data from the provided evidence:
Table 1: Structural and Functional Comparison
* Molecular weights estimated using standard atomic masses.
† Calculated based on structural formula.
Key Findings :
Bioactivity: Sulfentrazone and Diflufenican () are commercial herbicides with well-defined mechanisms. The target compound lacks explicit activity data but shares structural motifs (e.g., trifluoromethyl group) associated with herbicidal activity.
Structural Modifications :
- Trifluoromethyl Group : Common in Diflufenican and the target compound, this group increases electrophilicity and resistance to metabolic degradation .
- Polar Substituents : The target compound’s hydroxy-methoxypropyl chain contrasts with Sulfentrazone’s dichlorophenyl group, suggesting divergent binding interactions or target specificity.
Synthetic Complexity :
- The target compound’s branched propyl chain introduces stereochemical complexity absent in simpler analogs like Sulfentrazone, which may impact synthesis scalability .
Biological Activity
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇F₃N₂O₄S |
| Molecular Weight | 334.29 g/mol |
| CAS Number | 1334369-57-1 |
| Structure | Chemical Structure |
The biological activity of this compound primarily stems from its interaction with specific biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit various enzymatic pathways, particularly those involved in bacterial folic acid synthesis. This inhibition can lead to antibacterial effects, making it a candidate for further development in antimicrobial therapies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides can inhibit bacterial growth by targeting the dihydropteroate synthase enzyme, crucial in folate biosynthesis .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis in malignant cells through the activation of intrinsic pathways .
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of various sulfonamides against resistant bacterial strains. The results indicated that compounds structurally similar to this compound demonstrated potent activity against multidrug-resistant strains, suggesting potential as a therapeutic agent .
- Cancer Research : In another case study, the compound was tested for its effects on human cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
- Pharmacokinetics : Pharmacokinetic studies revealed that the compound has favorable absorption and distribution characteristics, indicating potential for effective systemic delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
